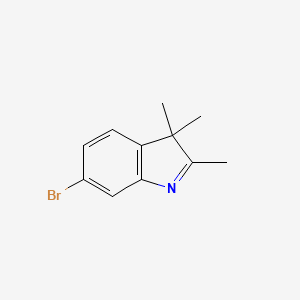

6-Bromo-2,3,3-trimethyl-3H-indole

Description

Structure

3D Structure

Properties

CAS No. |

145306-21-4 |

|---|---|

Molecular Formula |

C11H12BrN |

Molecular Weight |

238.12 g/mol |

IUPAC Name |

6-bromo-2,3,3-trimethylindole |

InChI |

InChI=1S/C11H12BrN/c1-7-11(2,3)9-5-4-8(12)6-10(9)13-7/h4-6H,1-3H3 |

InChI Key |

SKUKGKAUVXUSKE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=C(C1(C)C)C=CC(=C2)Br |

Origin of Product |

United States |

Synthetic Methodologies for 6 Bromo 2,3,3 Trimethyl 3h Indole

Classical Approaches to Indolenine Synthesis

The synthesis of the indolenine core of 6-bromo-2,3,3-trimethyl-3H-indole has traditionally relied on well-established methods, most notably the Fischer indole (B1671886) synthesis.

Fischer Indole Synthesis Protocols Utilizing 4-Bromophenylhydrazine Hydrochloride and Methyl Isopropyl Ketone

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a cornerstone reaction in the preparation of indoles and their derivatives. wikipedia.org The process involves the reaction of a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. wikipedia.orgnih.gov For the synthesis of this compound, the specific reactants are 4-bromophenylhydrazine hydrochloride and methyl isopropyl ketone (3-methyl-2-butanone). sciforum.netnih.gov

The reaction is typically catalyzed by Brønsted acids like hydrochloric acid (HCl), sulfuric acid (H2SO4), or p-toluenesulfonic acid, as well as Lewis acids such as zinc chloride (ZnCl2) or boron trifluoride (BF3). wikipedia.orgnih.gov The choice of acid catalyst is crucial and can significantly influence the reaction's outcome. nih.govsharif.edu The synthesis is often performed in a single pot, where an equimolar mixture of the hydrazine (B178648) and ketone are subjected to indolization conditions without the need to isolate the intermediate hydrazone. byjus.com This approach is particularly useful when the hydrazone intermediates are unstable. byjus.com

Mechanistic Considerations in Fischer Indole Cyclization to this compound

The mechanism of the Fischer indole synthesis is a well-studied, multi-step process. byjus.comuninsubria.it The currently accepted mechanism was first proposed by Robinson. nih.govuninsubria.it

The key steps are as follows:

Hydrazone Formation: The reaction begins with the condensation of 4-bromophenylhydrazine with methyl isopropyl ketone to form the corresponding phenylhydrazone. wikipedia.orgbyjus.com

Tautomerization: The phenylhydrazone then tautomerizes to its enamine form. wikipedia.orgbyjus.com

nih.govnih.gov-Sigmatropic Rearrangement: Following protonation, the enamine undergoes a crucial, irreversible nih.govnih.gov-sigmatropic rearrangement, which breaks the N-N bond. wikipedia.orgbyjus.com

Cyclization and Aromatization: The resulting intermediate cyclizes, and subsequently eliminates a molecule of ammonia (B1221849) (NH3) to form the aromatic indole ring, yielding the final this compound product. wikipedia.orgbyjus.com

Isotopic labeling studies have confirmed that the N1 nitrogen of the starting phenylhydrazine is incorporated into the final indole ring. wikipedia.org

Regioselective Bromination Strategies for Indole Derivatives at the C-6 Position

Direct and selective bromination of an indole ring at the C-6 position can be challenging due to the electron-rich nature of the indole nucleus, which can lead to reactions at multiple sites. To achieve regioselectivity at the C-6 position, a common strategy involves the introduction of electron-withdrawing groups at the N-1 and C-2 positions of the indole. nih.gov These protecting groups deactivate the pyrrole (B145914) ring, directing the electrophilic substitution to the benzene (B151609) ring.

For instance, in the synthesis of methyl 6-bromoindolyl-3-acetate, the indole nitrogen and the C-2 position were both protected with carbomethoxy groups. nih.gov This allowed for the selective bromination at C-6 using bromine in carbon tetrachloride. nih.gov The protecting groups can then be removed to yield the desired 6-bromoindole (B116670) derivative. nih.gov

Advancements in One-Pot Synthesis Techniques for Brominated Indolenines

In the context of brominated indolenines, a one-pot approach could involve the in-situ formation of the bromo-substituted phenylhydrazone followed by immediate Fischer indolization. For example, a palladium-catalyzed cross-coupling of an aryl bromide with a hydrazone can be performed, with the resulting N-arylhydrazone then undergoing the Fischer cyclization in the same reaction vessel. wikipedia.org

Comparative Analysis of Synthetic Yields and Efficiencies

The efficiency of the synthesis of this compound and related compounds can vary significantly depending on the chosen method and reaction conditions.

| Synthetic Method | Starting Materials | Product | Yield | Reference |

| Fischer Indole Synthesis | p-Tolylhydrazine hydrochloride, Isopropyl methyl ketone | 2,3,3,5-Tetramethylindolenine | High | mdpi.com |

| Fischer Indole Synthesis | o,m-Tolylhydrazine hydrochlorides, Isopropyl methyl ketone | Methyl indolenines | High (85-95%) | nih.govsharif.edu |

| Fischer Indole Synthesis | p-Nitrophenylhydrazine hydrochloride, Isopropyl methyl ketone | 2,3,3-Trimethyl-5-nitroindolenine | Low (10-30%) | nih.govmdpi.com |

| Alkylation | 6-Bromoindole, Bromoacetic ester | 2-(6-bromo-1H-indol-1-yl) acetic acid | Not specified | nih.gov |

| Bromination | Methyl indolyl-3-acetate | Methyl 6-bromoindolyl-3-acetate | 68% (overall) | nih.gov |

| Friedel-Crafts/Amidation/Reduction | 6-Bromoindole | 2-(6-bromo-1H-indol-3-yl)ethylamine | Not specified | google.com |

Chemical Reactivity and Transformation Pathways of 6 Bromo 2,3,3 Trimethyl 3h Indole

Quaternization Reactions: Formation of 6-Bromo-2,3,3-trimethyl-3H-indolium Salts

Quaternization involves the alkylation of the nitrogen atom of the indole (B1671886) ring, converting the 3H-indole into a positively charged 3H-indolium salt. This transformation is crucial for the synthesis of cyanine (B1664457) dyes and other functional materials.

N-Alkylation Reactions with Various Electrophiles

The nitrogen atom of 6-bromo-2,3,3-trimethyl-3H-indole readily reacts with a variety of electrophiles to form quaternary ammonium (B1175870) salts. Common alkylating agents include alkyl halides and haloalkanoic acids. For instance, reaction with methyl iodide or ethyl iodide introduces a methyl or ethyl group, respectively, onto the nitrogen atom.

The use of bifunctional electrophiles, such as 6-bromohexanoic acid and 3-bromopropionic acid, allows for the introduction of a carboxylic acid functional group tethered to the indole nitrogen. rsc.orgrsc.org This is a key step in creating "pro-sensors" or intermediates for further chemical modifications. For example, the reaction of 2,3,3-trimethylindolenine (B142774) with 3-bromopropionic acid in anhydrous acetonitrile (B52724) at reflux yields 1-(2-carboxyethyl)-2,3,3-trimethyl-3H-indolium bromide. rsc.org

Table 1: Examples of N-Alkylation Reactions

| Electrophile | Product |

| Methyl Iodide | 6-Bromo-1,2,3,3-tetramethyl-3H-indolium iodide |

| Ethyl Iodide | 6-Bromo-1-ethyl-2,3,3-trimethyl-3H-indolium iodide |

| 6-Bromohexanoic Acid | 6-Bromo-1-(5-carboxypentyl)-2,3,3-trimethyl-3H-indolium bromide |

| 3-Bromopropionic Acid | 1-(2-carboxyethyl)-2,3,3-trimethyl-3H-indolium bromide rsc.org |

Influence of Reaction Conditions on 6-Bromo-2,3,3-trimethyl-3H-indolium Salt Formation

The efficiency and outcome of the N-alkylation reaction are significantly influenced by the reaction conditions. Factors such as the solvent, temperature, and the nature of the base (if used) play a critical role. For instance, the quaternization of 2,3,3-trimethyl-3H-indole derivatives with 6-bromohexanoic acid is often carried out in a high-boiling solvent like chlorobenzene (B131634) at elevated temperatures (e.g., 110 °C) for extended periods (e.g., 12 hours). sciforum.net In other cases, solvents like anhydrous acetonitrile are used at reflux temperatures (85 °C). rsc.org The choice of solvent and temperature depends on the reactivity of the specific electrophile and the desired reaction rate. Microwave irradiation has also been employed to accelerate N-alkylation reactions, often leading to significantly reduced reaction times. google.com

Substitution and Cross-Coupling Reactions at the Bromo-Position (C-6)

The bromine atom at the C-6 position of the indole ring is a versatile handle for introducing a wide array of substituents through metal-catalyzed cross-coupling reactions. These reactions are pivotal for the synthesis of complex aryl- and heteroaryl-substituted indoles.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of this compound Derivatives

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds. libretexts.org In the context of this compound derivatives, this reaction allows for the coupling of the indole core with various boronic acids or their esters. nih.govnih.gov This palladium-catalyzed reaction typically involves a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., Na₂CO₃ or K₃PO₄), and a suitable solvent system (e.g., toluene/water). nih.govnih.gov The reaction has been successfully applied to various bromoindole derivatives, including unprotected indoles, without the need for N-protection. researchgate.net This highlights the robustness and functional group tolerance of the Suzuki-Miyaura coupling.

Table 2: Suzuki-Miyaura Cross-Coupling of Bromoindole Derivatives

| Bromoindole Derivative | Coupling Partner | Catalyst System | Product |

| 6-Bromoindole (B116670) | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 6-Phenylindole |

| 5-Bromoindole | Phenylboronic acid | Ligand-free Pd-nanoparticles, K₃PO₄ | 5-Phenylindole nih.gov |

Other Metal-Catalyzed Coupling Reactions for C-C Bond Formation at C-6

Besides the Suzuki-Miyaura reaction, other metal-catalyzed cross-coupling reactions can be employed for C-C bond formation at the C-6 position. The Sonogashira coupling, for instance, allows for the introduction of alkyne moieties using a palladium-copper co-catalyst system. nih.govmdpi.com This reaction has been used to synthesize various alkynylindoles. While less common for this specific substrate, other coupling reactions like the Stille coupling (using organotin reagents) and Negishi coupling (using organozinc reagents) also represent potential routes for functionalization at the C-6 position. libretexts.org

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring of this compound (e.g., Vilsmeier-Haack Formylation)

The benzene ring of the indole nucleus is susceptible to electrophilic aromatic substitution, although the reactivity is influenced by the existing substituents. The Vilsmeier-Haack reaction is a classic example of such a transformation, enabling the formylation of electron-rich aromatic and heteroaromatic compounds. organic-chemistry.orgwikipedia.org

The Vilsmeier-Haack reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and a chlorinating agent like phosphoryl chloride (POCl₃), is a potent electrophile. wikipedia.org In the case of 2,3,3-trimethyl-3H-indole derivatives, the Vilsmeier-Haack reaction can lead to formylation at various positions. For 2,3,3-trimethyl-3H-benzo[g]indole, a related compound, the reaction results in double formylation of the C-2 methyl group, yielding a malondialdehyde derivative. sid.irorgchemres.org This highlights the reactivity of the methyl group at the 2-position in addition to the aromatic ring. While specific studies on the Vilsmeier-Haack formylation of this compound are not extensively detailed in the provided context, the general principles of electrophilic substitution on the indole ring suggest that formylation could occur at positions ortho or para to the activating nitrogen atom, with the directing effects of the bromo and trimethyl substituents also playing a role.

Nucleophilic Reactivity of Derived Species (e.g., Enamines from this compound)

The inherent structure of this compound, a substituted indolenine, does not feature a classical enamine moiety. However, the 2-methyl group of this heterocyclic system can be activated under certain reaction conditions to generate highly reactive intermediates that exhibit nucleophilic characteristics analogous to enamines. This reactivity is particularly pronounced upon quaternization of the indole nitrogen, which further increases the acidity of the protons on the 2-methyl group, facilitating their removal to form a neutral methylene (B1212753) base, a key reactive species in various condensation reactions.

One of the most significant transformations showcasing the nucleophilic character of species derived from 2,3,3-trimethyl-3H-indole frameworks is the Vilsmeier-Haack reaction. orgchemres.orgsid.irsemanticscholar.orgresearchgate.net This reaction typically involves the use of a Vilsmeier reagent, such as a mixture of phosphorus oxychloride (POCl₃) and a tertiary amide like N,N-dimethylformamide (DMF), to introduce a formyl group onto an activated substrate.

In the case of 2,3,3-trimethyl-3H-indole derivatives, the reaction proceeds at the 2-methyl group. It is proposed that an intermediate, which can be considered an enamine equivalent, is formed in situ. This transient species is sufficiently nucleophilic to react with the electrophilic Vilsmeier reagent. Research has demonstrated that this reaction can lead to a double formylation of the 2-methyl group, yielding a malondialdehyde derivative. sid.irsemanticscholar.orgresearchgate.net

These resulting indol-2-ylidene-malondialdehydes are versatile synthons. Their electrophilic aldehyde functionalities can readily react with a variety of nucleophiles, leading to the formation of diverse heterocyclic systems. For instance, condensation with arylhydrazines furnishes pyrazole-substituted indoles, while reaction with cyanoacetamide can produce cyanopyridone derivatives. semanticscholar.orgresearchgate.net

The following table summarizes the transformation of a 2,3,3-trimethyl-3H-indole derivative via the Vilsmeier-Haack reaction and subsequent cyclization reactions of the resulting malondialdehyde.

Table 1: Vilsmeier-Haack Reaction and Subsequent Transformations of a 2,3,3-trimethyl-3H-indole Derivative

| Starting Material | Reagents | Intermediate/Product | Product Class | Ref. |

| 2,3,3-Trimethyl-3H-benzo[g]indole | 1. POCl₃, DMF2. H₂O | Benzo[g]indol-2-ylidene-malondialdehyde | Dialdehyde | orgchemres.orgsid.ir |

| Benzo[g]indol-2-ylidene-malondialdehyde | Arylhydrazines | 3,3-Dimethyl-2-(1-aryl-1H-pyrazol-4-yl)-3H-benzo[g]indoles | Pyrazole derivative | orgchemres.orgsid.ir |

| 2-(4-Chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde | Hydrazine (B178648)/Arylhydrazines | Pyrazole derivatives | Pyrazole derivative | semanticscholar.orgresearchgate.net |

| 2-(4-Chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde | Cyanoacetamide | Cyanopyridone derivative | Pyridone derivative | semanticscholar.orgresearchgate.net |

| 2-(4-Chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde | Primary aromatic amines | Enamine derivatives | Enamine | semanticscholar.orgresearchgate.net |

Another significant area where the nucleophilic character of derived species from this compound is exploited is in the synthesis of cyanine dyes. researchgate.netmdpi.comnih.govacs.orgrsc.org For these syntheses, the this compound is typically first quaternized by reacting it with an alkylating agent (e.g., alkyl halides or sulfates) to form a 1-alkyl-6-bromo-2,3,3-trimethyl-3H-indolium salt.

The quaternization enhances the acidity of the 2-methyl protons. In the presence of a base, a proton is abstracted to form a methylene base (an enamine-like species), which is a powerful nucleophile. This methylene base can then undergo condensation with various electrophilic reagents, such as other heterocyclic salts containing an activated methyl group or polymethine synthons, to construct the characteristic polymethine chain of cyanine dyes.

For example, the condensation of a 1-alkyl-2,3,3-trimethyl-3H-indolium salt with a suitable aniline (B41778) derivative in the presence of acetic anhydride (B1165640) can form a hemicyanine. This intermediate can then be reacted with another equivalent of the indolium salt to yield a symmetrical cyanine dye, or with a different heterocyclic salt to produce an asymmetrical cyanine dye. nih.gov

The table below outlines the general pathway for the synthesis of cyanine dyes starting from a 2,3,3-trimethyl-3H-indolium salt.

Table 2: Synthesis of Cyanine Dyes from 2,3,3-Trimethyl-3H-indolium Salts

| Reactant 1 | Reactant 2 | Conditions | Product | Product Class | Ref. |

| 1-Alkyl-2,3,3-trimethyl-3H-indolium salt | Aniline derivative | Acetic anhydride, heat | Hemicyanine intermediate | Hemicyanine | nih.gov |

| Hemicyanine intermediate | 1-Alkyl-2,3,3-trimethyl-3H-indolium salt | Base (e.g., Sodium acetate), Methanol | Symmetrical cyanine dye | Cyanine Dye | nih.gov |

| 1-Alkyl-2,3,3-trimethyl-3H-indolium salt | N-[5-(Phenylamino)-2,4-pentadienylidene]aniline monohydrochloride | Acetic anhydride, Acetic acid | Heptamethine cyanine dye | Cyanine Dye | mdpi.com |

| 1-(5-Carboxypentyl)-2,3,3-trimethyl-indoleninium bromide | N,N'-Diphenylformamidine | Acetic anhydride, heat | Trimethine cyanine dye | Cyanine Dye | acs.org |

These examples clearly illustrate that while this compound itself is not an enamine, its derived species, particularly after quaternization, exhibit potent nucleophilic reactivity at the 2-methylene position, which is fundamental to their application in the synthesis of complex heterocyclic systems and functional dyes.

Derivatization Strategies and Functionalization of 6 Bromo 2,3,3 Trimethyl 3h Indole Derivatives

Development of Schiff Bases and Related Imines from 6-Bromo-2,3,3-trimethyl-3H-indole Precursors

The quaternization of the nitrogen atom in this compound with agents like methyl iodide or ethyl iodide leads to the formation of 1,2,3,3-tetramethyl- or 1-ethyl-2,3,3-trimethyl-6-bromo-3H-indolium iodide, respectively. These Fischer's bases are key precursors in the synthesis of various dyes and other functional molecules. The heightened reactivity of the 2-methyl group in these indolium salts facilitates condensation reactions with aromatic aldehydes to yield Schiff bases, also known as styryl dyes.

For instance, the reaction of 1,2,3,3-tetramethyl-6-bromo-3H-indolium iodide with p-dimethylaminobenzaldehyde in the presence of a basic catalyst like piperidine (B6355638) or pyrrolidine (B122466) results in the formation of a hemicyanine dye. This reaction proceeds through the deprotonation of the 2-methyl group to form a reactive methylene (B1212753) base, which then attacks the carbonyl carbon of the aldehyde, followed by dehydration to yield the final styryl dye. These dyes often exhibit interesting photophysical properties, making them suitable for various applications in materials science.

Cyclization Reactions to Form Spiro Compounds

The unique structure of this compound and its derivatives makes them excellent starting materials for the synthesis of spiro compounds, where two rings share a single atom. These reactions often proceed through the formation of a reactive intermediate that can undergo intramolecular or intermolecular cyclization.

The synthesis of spiro[indole[2,2']piperidine] systems from this compound has been explored, leading to the formation of novel heterocyclic structures. One approach involves a multi-component reaction where the indole (B1671886) derivative, an aldehyde, and a cyclic amine are reacted together. For example, the reaction of this compound with formaldehyde (B43269) and piperidine can lead to the formation of a spiro[indole[2,2']piperidine] derivative. The mechanism likely involves the initial formation of an iminium ion from formaldehyde and piperidine, which then reacts with the indole at the C2 position, followed by cyclization.

Another strategy involves the use of 1-(2-aminoethyl)-6-bromo-2,3,3-trimethyl-3H-indolium salts, which can undergo intramolecular cyclization to form the desired spiro[indole[2,2']piperidine] skeleton. These compounds are of interest due to their structural complexity and potential as scaffolds in medicinal chemistry.

Spiropyrans are a class of photochromic compounds that can switch between two isomeric forms, a colorless spiro form and a colored merocyanine (B1260669) form, upon irradiation with UV light. The 6-bromo-2,3,3-trimethyl-3H-indolium ion is a common building block for the synthesis of indolinospiropyrans.

The general synthesis involves the condensation of a 6-bromo-2,3,3-trimethyl-3H-indolium salt with a salicylaldehyde (B1680747) derivative. The reaction is typically carried out in the presence of a base, such as piperidine or triethylamine. The base facilitates the formation of a reactive methylene base from the indolium salt, which then attacks the aldehyde group of the salicylaldehyde. Subsequent intramolecular cyclization and elimination of water lead to the formation of the spiropyran. The bromine substituent at the 6-position can influence the electronic properties of the molecule and, consequently, its photochromic behavior.

| Precursor 1 | Precursor 2 | Product |

| 6-Bromo-1,2,3,3-tetramethyl-3H-indolium iodide | 5-Nitrosalicylaldehyde | 6-Bromo-1',3',3'-trimethyl-8-nitrospiro[indoline-2,2'-[2H]chromene] |

| 6-Bromo-1-ethyl-2,3,3-trimethyl-3H-indolium iodide | 3,5-Dichlorosalicylaldehyde | 6-Bromo-1'-ethyl-3',3'-trimethyl-6',8'-dichlorospiro[indoline-2,2'-[2H]chromene] |

Conjugation with Carbohydrate Residues and Bioconjugation Strategies.

The conjugation of this compound derivatives with carbohydrate residues is a promising strategy for the development of targeted therapeutic and diagnostic agents. Carbohydrates can improve the water solubility and biocompatibility of the indole-based molecules and can also act as targeting moieties for specific cell surface receptors.

One common approach for bioconjugation involves the use of "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). For this, the this compound core is first functionalized with an azide (B81097) or an alkyne group. This is often achieved by reacting the corresponding quaternized indolium salt with a suitable linker containing the desired functional group. A carbohydrate molecule that has been modified with the complementary functional group (alkyne or azide) is then reacted with the functionalized indole derivative in the presence of a copper(I) catalyst to form a stable triazole linkage. These glycoconjugates have potential applications in areas such as photodynamic therapy and bioimaging.

Introduction of Diverse Functional Groups for Broadened Reactivity

The bromine atom at the 6-position of the 2,3,3-trimethyl-3H-indole core serves as a versatile handle for the introduction of a wide range of functional groups through various cross-coupling reactions. This allows for the synthesis of a diverse library of compounds with tailored electronic and steric properties.

Commonly employed cross-coupling reactions include:

Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base allows for the introduction of aryl, heteroaryl, or vinyl groups. This is a powerful method for extending the conjugation of the indole system.

Sonogashira Coupling: This palladium- and copper-catalyzed reaction with terminal alkynes introduces alkynyl groups, which can serve as handles for further functionalization, such as in click chemistry.

Heck Coupling: The palladium-catalyzed reaction with alkenes leads to the formation of new carbon-carbon bonds, introducing alkenyl substituents.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction with amines, anilines, or amides allows for the introduction of nitrogen-based functional groups.

Stille Coupling: The reaction with organotin reagents in the presence of a palladium catalyst is another method for forming carbon-carbon bonds.

These reactions significantly broaden the chemical space accessible from this compound, enabling the fine-tuning of its properties for specific applications.

| Reaction Type | Reagent | Functional Group Introduced |

| Suzuki Coupling | Phenylboronic acid | Phenyl |

| Sonogashira Coupling | Phenylacetylene | Phenylethynyl |

| Heck Coupling | Styrene | Styrenyl |

| Buchwald-Hartwig Amination | Morpholine | Morpholinyl |

Applications in the Synthesis of Advanced Chemical Structures

Precursor Role in Cyanine (B1664457) Dye Chemistry

The indolenine ring system is a fundamental component of many cyanine dyes. The synthesis typically begins with the quaternization of the nitrogen atom of the 6-Bromo-2,3,3-trimethyl-3H-indole. This is achieved by reacting the indole (B1671886) with an alkylating agent, such as an alkyl halide (e.g., iodoethane, iodobutane) or a tosylate, often at elevated temperatures, to form a 6-Bromo-2,3,3-trimethyl-3H-indolium salt. acs.org This quaternization activates the adjacent methyl group, making it susceptible to condensation reactions, which is the key step in forming the polymethine chain characteristic of cyanine dyes. acs.orgnih.gov

Symmetrical cyanine dyes are characterized by having two identical heterocyclic nuclei connected by a polymethine bridge. The synthesis of symmetrical trimethine cyanine dyes from 6-Bromo-2,3,3-trimethyl-3H-indolium salts is a well-established process. A common method involves the condensation of two equivalents of the quaternized indolium salt with a reagent that provides a one-carbon linker. acs.org

The reaction is typically carried out by refluxing the indolium salt with a suitable reagent in a solvent like ethanol (B145695) or pyridine, often in the presence of a base such as sodium acetate. acs.org The base facilitates the formation of a reactive intermediate that then condenses to form the dye.

Table 1: Reagents for Symmetrical Cyanine Dye Synthesis

| Reagent Class | Specific Example | Function |

|---|---|---|

| Orthoesters | Triethyl orthoformate | Provides the central methine carbon of the trimethine chain. |

The resulting symmetrical dye incorporates the 6-bromo-indolenine moiety at both ends of the molecule. This substitution pattern influences the dye's electronic and, consequently, its spectral properties.

Asymmetrical cyanine dyes contain two different heterocyclic systems linked by the polymethine chain. acs.orgnih.gov The synthesis of these dyes also relies on the activated methyl group of a quaternized 6-Bromo-2,3,3-trimethyl-3H-indolium salt. In this case, the indolium salt is condensed with a different heterocyclic precursor that contains a reactive group. acs.org

The synthetic strategy involves reacting the 6-bromo-indolium salt with an intermediate derived from another heterocycle, such as a benzothiazole (B30560) or benzoxazole (B165842) derivative. acs.org For example, an N-alkylated 2-methylbenzothiazolium salt can be converted into a more reactive intermediate, which is then condensed with the 6-bromo-indolium salt in a solvent like ethanol under reflux. acs.org This modular approach allows for the creation of a wide array of dyes with tailored properties, as the characteristics of the final dye depend on both heterocyclic components.

The photophysical properties of cyanine dyes, such as their absorption and fluorescence wavelengths, are highly dependent on their molecular structure. researchgate.net The rational design of these dyes involves strategically modifying the heterocyclic nuclei, the length of the polymethine chain, and the substituents on the aromatic rings.

The bromine atom at the 6-position of the indolenine ring in this compound acts as an electron-withdrawing group. This substitution influences the electron distribution throughout the conjugated system of the final cyanine dye, typically leading to a bathochromic (red-shift) in the absorption and emission spectra compared to an unsubstituted analogue.

Further tuning of the dye's properties can be achieved by:

Varying the Polymethine Chain Length : The absorption wavelength of cyanine dyes is directly related to the length of the conjugated methine chain. researchgate.netsciforum.net Extending the chain by two carbons (a vinyl group) generally results in a red-shift of approximately 100 nm. For instance, trimethine (3-carbon chain) dyes absorb in the visible region, while pentamethine (5-carbon chain) dyes absorb in the near-infrared (NIR) region. sciforum.net

Modifying Substituents : Introducing other functional groups on the indolenine ring or the second heterocycle in asymmetrical dyes allows for fine-tuning of electronic properties, solubility, and reactivity for bioconjugation. nih.gov For example, incorporating sulfonate groups enhances water solubility, while carboxylic acid groups provide a handle for covalent attachment to biomolecules. sciforum.net

This ability to rationally design and tune the properties of dyes derived from this compound makes them valuable for applications in fluorescence imaging and diagnostics.

Utility in Chromogenic and Fluorescent Sensing Platforms

The indolenine scaffold derived from this compound is a valuable component in the construction of chemosensors. These sensors are designed to detect specific analytes, such as ions or small molecules, through a measurable change in their optical properties, like color (chromogenic) or fluorescence.

Squarylium dyes are a class of compounds formed by the condensation of two electron-rich nucleophiles with squaric acid. When indolenine derivatives are used as the nucleophile, the resulting squarylium dyes exhibit sharp and intense absorption bands in the visible or NIR region. These properties make them excellent candidates for developing chromogenic sensors.

A sensor for detecting anions can be synthesized by reacting this compound with squaric acid. nih.gov The resulting squarylium dye can exhibit high selectivity for certain anions, such as cyanide (CN⁻). nih.gov The sensing mechanism involves the nucleophilic addition of the anion to the central, electron-deficient cyclobutane (B1203170) ring of the squarylium dye. This disrupts the dye's extensive π-conjugation, leading to a dramatic change in its absorption spectrum, often observed as a complete bleaching of the color. nih.gov The 6-bromo substituent can modulate the electrophilicity of the squarylium core, thereby influencing the sensor's sensitivity and selectivity.

Table 2: Anion Sensing Mechanism of an Indolenine-Based Squarylium Dye

| State | Description | Optical Property |

|---|---|---|

| Free Dye | The squarylium dye exists with its fully conjugated system intact. | Intense color (strong absorption in the visible/NIR region). |

| Dye + Anion | The target anion (e.g., CN⁻) attacks the central four-membered ring. | The π-conjugated system is broken. |

| Result | Formation of a dye-anion complex. | Loss of color (absorption band disappears). nih.gov |

The design of effective fluorescent probes and sensors relies on a few core principles. A typical sensor consists of two main components: a signaling unit (fluorophore) and a recognition unit (receptor or ionophore). researchgate.net The this compound framework can be incorporated into the fluorophore part of the sensor.

Key design principles include:

Fluorophore-Receptor Coupling : The indole derivative is chemically linked to a receptor designed to selectively bind a specific target analyte (e.g., a metal cation or an anion).

Signaling Mechanism : The binding event between the receptor and the analyte must trigger a change in the fluorescence properties of the fluorophore. Common mechanisms include Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Förster Resonance Energy Transfer (FRET). researchgate.net

Turn-On vs. Turn-Off Response : The binding of the analyte can either enhance ("turn-on") or quench ("turn-off") the fluorescence signal. "Turn-on" probes are often preferred as they provide a positive signal against a dark background, leading to higher sensitivity. researchgate.net

Contributions to Functional Materials Development

The chemical scaffold of this compound serves as a pivotal building block in the synthesis of sophisticated organic molecules that form the basis of functional materials. Its unique structure, featuring a bromine substituent for further functionalization and the characteristic 3H-indole core, makes it a valuable precursor for creating materials with dynamic properties such as photochromism and thermochromism. Researchers have utilized this compound to construct complex molecular systems, primarily spiropyrans and azo dyes, which exhibit reversible changes in their molecular structure and, consequently, their optical properties upon external stimulation.

The primary application of this compound in this domain is in the synthesis of indoline (B122111) spiropyrans. mdpi.com Spiropyrans are a well-documented class of photochromic compounds that can isomerize between a colorless, spirocyclic form (SP) and a colored, planar merocyanine (B1260669) form (MC) when exposed to stimuli like UV light. researchgate.net The presence of the bromo group on the indole moiety can influence the electronic properties and stability of both the closed and open forms, thereby tuning the photochromic performance of the final material.

The synthesis of these functional materials typically involves a multi-step process. The parent compound, 2,3,3-trimethyl-3H-indole, often serves as the initial starting material. nih.govrsc.org This indole derivative can be alkylated and then condensed with substituted salicylaldehydes to form the spiropyran core. mdpi.comresearchgate.net Bromination can occur at different stages of the synthesis to yield the desired 6-bromo-substituted spiropyran. For instance, research has shown the synthesis of novel spiropyrans through the condensation of substituted 3,3-dimethyl-2-methyleneindoline with various o-hydroxy aromatic aldehydes. nih.gov In other strategies, a brominated spiropyran is achieved by direct bromination of the unsubstituted spiropyran molecule, which can occur on the indoline part of the structure. mdpi.com

These spiropyrans, derived from the this compound framework, have been incorporated into various matrices, including polymers and silica (B1680970) nano-shells, to create robust functional materials. nih.govscribd.com Encapsulation in silica, for example, helps protect the spiropyran from environmental factors like moisture, enhancing its durability and switching performance. nih.gov The resulting materials have potential applications in optical data storage, smart windows, and sensors.

Beyond photochromic materials, derivatives of 2,3,3-trimethyl-3H-indole are also used to synthesize azo dyes. lpnu.uaresearchgate.net Azo dyes are a significant class of colored compounds characterized by the -N=N- azo group. lpnu.ua The synthesis can involve the diazotization of an amino-substituted 2,3,3-trimethyl-3H-indolenine, followed by coupling with another aromatic component to produce vibrant dyes. lpnu.uaresearchgate.net The specific substituents on the indole ring, such as the bromo group, can modulate the color and properties of the resulting dye.

Detailed Research Findings

The synthesis of functional materials using the this compound scaffold is well-documented in scientific literature. The following table summarizes key findings from various studies, detailing the reaction pathways and the characteristics of the resulting materials.

| Starting Material | Reagents | Product | Key Finding | Yield | Reference |

|---|---|---|---|---|---|

| 2,3,3-trimethyl-3H-indole | n-butyl bromide, KOH, dry distilled acetonitrile (B52724) | 1-butyl-3,3-dimethyl-2-methyleneindoline | Synthesis of an intermediate for spiropyran production. | 86% | nih.gov |

| Unsubstituted Spiropyran (SP1) | Bromine | 5'-bromo-1′,3′,3′-trimethyl-spiro[2H-1-benzopyran-2,2′-indoline] | Demonstrates direct bromination of the indoline part of a spiropyran. | 77% | mdpi.com |

| 6-nitro-1′,3′,3′-trimethylspiro [2H-1-benzopyran-2,2′-indoline] (SP2) | N-Bromosuccinimide (NBS) | 5′-bromo-6-nitro-SP54 | Selective bromination of the indoline ring in the presence of a nitro group. | 80% | mdpi.com |

| 2,3,3-trimethyl-3H-indole | 3-bromo-propionic acid, dry CH3CN | 1-(2-carboxyethyl)-2,3,3-trimetyl-3H-indolium bromide | Preparation of an indolium salt precursor for spiropyran synthesis. | 76.56% | rsc.org |

| 1-(2-carboxyethyl)-2,3,3-trimetyl-3H-indolium bromide | 5-nitrosalicylaldehyde, triethylamine, dry ethanol | 3-(3',3'-dimethyl-6-nitrospiro-[chromene-2,2'-indolin]-1'-yl)propanoic acid (SP-COOH) | Condensation reaction to form a functionalized spiropyran with a carboxylic acid group. | 73.78% | rsc.org |

| 2,3,3-trimethyl-3H-indolenine-5-amine | MnO2, Toluene | Bis-azo compound | Oxidative coupling of the amino-indolenine to form an azo dye. | 32% | lpnu.ua |

Spectroscopic Characterization and Structural Elucidation of 6 Bromo 2,3,3 Trimethyl 3h Indole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

¹H NMR Spectral Analysis and Signal Assignment

Proton NMR (¹H NMR) spectroscopy of 6-bromo-2,3,3-trimethyl-3H-indole reveals a characteristic set of signals that can be assigned to the different protons in the molecule. The aromatic region of the spectrum typically shows signals for the protons on the benzene (B151609) ring. For instance, in a related compound, 5-bromo-3-methyl-1H-indole, the proton at the C7 position appears as a doublet at δ 7.73 ppm, while the proton at C4 shows a doublet of doublets at δ 7.29 ppm, and the C5 proton is observed as a doublet at δ 7.22 ppm. rsc.org The methyl groups in the 2 and 3 positions of this compound would be expected to produce distinct singlet signals in the aliphatic region of the spectrum. For example, in 1-(2-carboxyethyl)-2,3,3-trimethyl-3H-indolium bromide, the gem-dimethyl groups at the C3 position appear as a singlet at δ 1.53 ppm, and the C2-methyl group is observed as a singlet at δ 2.87 ppm. rsc.org

Table 1: ¹H NMR Data for this compound and Related Compounds

| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

|---|---|---|---|---|---|

| 5-Bromo-3-methyl-1H-indole | H-7 | 7.73 | d | 1.6 | rsc.org |

| H-4 | 7.29 | dd | 8.6, 1.9 | rsc.org | |

| H-5 | 7.22 | d | 8.6 | rsc.org | |

| CH₃ | 2.32 | d | 0.9 | rsc.org | |

| 1-(2-Carboxyethyl)-2,3,3-trimethyl-3H-indolium bromide | (CH₃)₂ | 1.53 | s | - | rsc.org |

| CH₃ | 2.87 | s | - | rsc.org | |

| N-CH₂ | 4.66 | t | - | rsc.org | |

| Ar-H | 7.60-7.65 | m | - | rsc.org | |

| Ar-H | 7.83-7.86 | m | - | rsc.org |

d: doublet, dd: doublet of doublets, s: singlet, t: triplet, m: multiplet

¹³C NMR Spectral Analysis and Quaternary Carbon Identification

Carbon-13 NMR (¹³C NMR) spectroscopy provides valuable information about the carbon skeleton of the molecule. In the ¹³C NMR spectrum of 5-bromo-3-methyl-1H-indole, the carbon atoms of the indole (B1671886) ring and the methyl group resonate at distinct chemical shifts. rsc.org The quaternary carbons, such as C2, C3a, and C7a in the indole ring system, can be readily identified. For 5-bromo-3-methyl-1H-indole, the observed chemical shifts are δ 134.96, 130.22, 124.76, 122.95, 121.64, 112.50, and 111.60 ppm, with the methyl carbon appearing at δ 9.64 ppm. rsc.org The identification of quaternary carbons is crucial for confirming the substitution pattern of the indole ring.

Table 2: ¹³C NMR Data for 5-Bromo-3-methyl-1H-indole

| Carbon | Chemical Shift (δ, ppm) | Reference |

|---|---|---|

| Aromatic/Olefinic | 134.96 | rsc.org |

| Aromatic/Olefinic | 130.22 | rsc.org |

| Aromatic/Olefinic | 124.76 | rsc.org |

| Aromatic/Olefinic | 122.95 | rsc.org |

| Aromatic/Olefinic | 121.64 | rsc.org |

| Aromatic/Olefinic | 112.50 | rsc.org |

| Aromatic/Olefinic | 111.60 | rsc.org |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR and UV-Vis spectroscopy provide complementary information regarding the functional groups and electronic transitions within the molecule.

Infrared (IR) Spectroscopy: The IR spectrum of an indole derivative will show characteristic absorption bands. The N-H stretching vibration in 1H-indoles typically appears in the region of 3400-3500 cm⁻¹. Aromatic C-H stretching vibrations are observed around 3000-3100 cm⁻¹, while aliphatic C-H stretching from the methyl groups will be just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring usually appear in the 1600-1450 cm⁻¹ region. The C-Br stretching vibration is typically found in the lower frequency region of the spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of indole and its derivatives is characterized by absorption bands arising from π-π* electronic transitions within the aromatic system. The position and intensity of these bands can be influenced by the nature and position of substituents. For instance, the UV-Vis spectrum of a spiropyran derivative containing a modified indoline (B122111) moiety shows distinct absorption changes upon irradiation with UV light, indicating a change in the electronic structure of the molecule. rsc.org

High-Resolution Mass Spectrometry (HRMS) Techniques

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS allows for the unambiguous determination of the molecular formula. This technique is particularly useful for confirming the presence of the bromine atom due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br). While specific HRMS data for this compound is not available in the search results, the general procedure for characterizing novel compounds often involves HRMS to confirm their identity. rsc.org

Computational Chemistry and Theoretical Investigations of 6 Bromo 2,3,3 Trimethyl 3h Indole Systems

Molecular Orbital Theory Applications to Electronic Structure

Molecular Orbital (MO) theory is a fundamental concept in quantum chemistry that describes the electronic structure of molecules in terms of orbitals that extend over the entire molecule. An analysis of the MOs of 6-Bromo-2,3,3-trimethyl-3H-indole would provide valuable insights into its chemical behavior.

The distribution and energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO represents the orbital from which an electron is most likely to be donated, indicating regions susceptible to electrophilic attack. Conversely, the LUMO is the orbital that is most likely to accept an electron, highlighting areas prone to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter that relates to the molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich indole (B1671886) ring system, particularly the pyrrole (B145914) moiety. The presence of the electron-donating methyl groups would further increase the energy of the HOMO. The LUMO, on the other hand, would likely have significant contributions from the antibonding orbitals associated with the C=N bond and the aromatic ring, as well as the C-Br bond. The electronegative bromine atom would lower the energy of the LUMO, potentially influencing the site of nucleophilic attack.

A hypothetical representation of the key molecular orbital energies for this compound is presented in the table below.

| Molecular Orbital | Hypothetical Energy (eV) | Description |

| LUMO+1 | -0.5 | Second lowest unoccupied molecular orbital |

| LUMO | -1.2 | Lowest unoccupied molecular orbital, potential site for nucleophilic attack |

| HOMO | -6.5 | Highest occupied molecular orbital, potential site for electrophilic attack |

| HOMO-1 | -7.1 | Second highest occupied molecular orbital |

This table is for illustrative purposes and does not represent experimentally verified data.

Density Functional Theory (DFT) Studies on Molecular Conformation and Reactivity

Density Functional Theory (DFT) is a widely used computational method that can accurately predict the geometric and electronic properties of molecules. A DFT study of this compound would provide detailed information about its three-dimensional structure, bond lengths, bond angles, and dihedral angles. These calculations are crucial for understanding the steric and electronic effects of the substituents on the indole core.

DFT calculations can also be employed to determine various reactivity descriptors. For instance, the distribution of electrostatic potential on the molecular surface can reveal the regions most susceptible to electrophilic and nucleophilic attack. The calculated atomic charges can provide further insight into the electronic nature of different parts of the molecule.

Furthermore, DFT can be used to calculate the energies of different possible conformers of the molecule, allowing for the identification of the most stable geometry. For this compound, the orientation of the methyl groups and the planarity of the indole ring system would be key areas of investigation.

The following table presents hypothetical DFT-calculated parameters for this compound, based on typical values for similar structures.

| Parameter | Hypothetical Value |

| C=N Bond Length | 1.28 Å |

| C-Br Bond Length | 1.90 Å |

| Indole Ring Dihedral Angle | < 5° |

| HOMO-LUMO Gap | 5.3 eV |

This table is for illustrative purposes and does not represent experimentally verified data.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking, C-H...π Interactions) in Crystal Packing.acs.org

The arrangement of molecules in a crystal lattice is governed by a variety of non-covalent intermolecular interactions. Understanding these interactions is crucial for predicting the crystal structure and physical properties of a solid-state material. For this compound, several types of intermolecular interactions are expected to play a significant role in its crystal packing.

π-π Stacking: The planar aromatic system of the indole ring is capable of engaging in π-π stacking interactions with neighboring molecules. These interactions, driven by electrostatic and dispersion forces, are a common feature in the crystal structures of aromatic compounds. The presence of the bromine substituent may influence the geometry of the π-π stacking, potentially leading to slipped-parallel or T-shaped arrangements.

C-H...π Interactions: The methyl groups and the aromatic C-H bonds can act as donors in C-H...π interactions, where the electron-rich π system of a neighboring indole ring acts as the acceptor. These weak hydrogen bonds are important for stabilizing the three-dimensional crystal structure.

Halogen Bonding: The bromine atom in this compound can participate in halogen bonding, where it acts as an electrophilic region (the σ-hole) and interacts with a nucleophilic atom (e.g., the nitrogen of the imine) on an adjacent molecule.

Hydrogen Bonding: Although the 3H-indole tautomer does not have a traditional N-H donor for hydrogen bonding, weak C-H...N or C-H...Br hydrogen bonds may still be present.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, it is possible to map out the potential energy surface of a reaction and identify the most likely reaction pathway.

For this compound, computational methods could be used to investigate a variety of potential reactions. For example, the mechanism of electrophilic substitution on the indole ring could be studied to predict the regioselectivity of the reaction. The calculations would likely show that substitution is favored at the positions most activated by the electron-donating groups and the indole nitrogen.

Similarly, the mechanism of nucleophilic substitution at the carbon atom bearing the bromine could be explored. Computational modeling could help to determine whether the reaction proceeds through an SN1 or SN2-type mechanism and to calculate the activation energy for the reaction.

Furthermore, the photochemical reactivity of this compound could be investigated using time-dependent DFT (TD-DFT) calculations. These calculations could predict the excited-state properties of the molecule and identify potential pathways for photochemical reactions, such as photocyclization or photodecomposition.

The table below outlines a hypothetical reaction and the types of data that could be obtained from a computational study of its mechanism.

| Reaction | Computational Data |

| Electrophilic Aromatic Substitution | Transition state geometries and energies, activation barriers, reaction energy profiles |

| Nucleophilic Substitution | Reaction intermediates, transition state structures, solvent effects |

| Photochemical Reaction | Excited state energies, potential energy surfaces of excited states, minimum energy crossing points |

This table is for illustrative purposes and does not represent experimentally verified data.

Future Research Directions and Emerging Trends

Catalyst Development for Enhanced Synthesis and Functionalization of 6-Bromo-2,3,3-trimethyl-3H-indole

The development of advanced catalytic systems is paramount for unlocking the full synthetic potential of this compound. Research is moving beyond traditional methods toward catalysts that offer higher efficiency, regioselectivity, and functional group tolerance. A major challenge in indole (B1671886) chemistry is controlling the site-selectivity of functionalization, as reactions often favor the C2 and C3 positions. frontiersin.org Emerging strategies focus on achieving selective C-H functionalization at the less reactive C4-C7 positions of the indole ring. frontiersin.org

Transition-metal catalysis, particularly with palladium, rhodium, iridium, and copper, is a major focus. nih.govresearchgate.netnih.govrsc.org For instance, palladium catalysts have been used for the direct C2 arylation of 3-halo-N-protected indoles, where a halogen acts as a temporary blocking group. nih.gov Furthermore, catalyst-controlled site-selectivity has been demonstrated where different metals direct functionalization to different positions; for example, Rh(I)/Ag(I) and Ir(III)/Ag(I) co-catalysts can selectively promote reactions at either the C2 or C4 position of 3-acyl indoles. nih.gov

Metal-free catalysis is also a significant trend. Brønsted acids have been successfully employed for the remote C6-functionalization of 2,3-disubstituted indoles, providing a direct and atom-economical route to C6-substituted derivatives. frontiersin.org These methods provide a concise pathway for introducing new functional groups at the C6 position, which is particularly relevant for derivatives of this compound.

Table 1: Emerging Catalytic Strategies for Indole Functionalization

| Catalyst Type | Metal/Acid | Target Position | Reaction Type | Reference |

|---|---|---|---|---|

| Transition Metal | Palladium (Pd) | C2 | Direct Arylation | nih.gov |

| Transition Metal | Rhodium (Rh) | C4 | C-H Activation | rsc.org |

| Transition Metal | Copper (Cu) | N/A | Oxidative Dearomatization | nih.gov |

| Metal-Free | Brønsted Acid | C6 | Remote Functionalization | frontiersin.org |

| Co-catalyst System | Ir(III)/Ag(I) | C2 | C-H Functionalization | nih.gov |

Exploration of Novel Reaction Pathways and Domino Reactions

Future synthetic efforts are increasingly focused on the development of novel reaction pathways that build molecular complexity in a single, efficient step. Domino reactions, also known as cascade reactions, are at the forefront of this trend, allowing for the formation of multiple chemical bonds in one pot. bohrium.com These processes are highly valued for their elegance, efficiency, and ability to rapidly construct intricate molecular scaffolds from simple precursors. bohrium.com

One emerging area is the use of dearomatization reactions to convert flat, aromatic indole rings into complex three-dimensional spirocyclic indolenines. nih.gov A copper-catalyzed oxidative dehydrogenative dearomatization of indole derivatives has been established to create spirocycles containing fluorene (B118485) groups, showcasing a powerful method for generating unique and rigid structures. nih.gov

Furthermore, research into remote functionalization represents a significant breakthrough. A metal-free, Brønsted acid-catalyzed reaction enables the selective functionalization of the C6 position of 2,3-disubstituted indoles using β,γ-unsaturated α-ketoesters. frontiersin.org This type of reaction, where a modification occurs at a position far from the initial reactive site, opens up new avenues for derivatizing the benzene-ring portion of the indole core, a traditionally challenging task. frontiersin.org These advanced pathways provide access to novel chemical space and facilitate the synthesis of complex indole alkaloids and their analogues. nih.gov

Integration into Multicomponent Reactions for Scaffold Diversity

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing portions of all starting materials, are powerful tools for generating libraries of structurally diverse molecules. rug.nlnih.gov This approach is highly valued in medicinal chemistry for its efficiency, atom economy, and ability to rapidly explore chemical space. rug.nlfrontiersin.org

The indole scaffold, including halogenated derivatives, is an excellent substrate for MCRs. Research has shown that bromo-substituted indoles are well-tolerated in the multicomponent synthesis of complex heterocyclic systems like tetrahydrocarboline alkaloids. nih.gov This compatibility allows for the modular assembly of complex, drug-like scaffolds from simple, readily available building blocks in a single step. nih.gov

The versatility of MCRs allows for the creation of a vast array of molecular architectures. For example, a six-component reaction involving isatins and other starting materials has been used to generate novel spiropyridoindolepyrrolidine derivatives. nih.gov Another approach involves the three-component reaction of 3-arylidene-3H-indolium salts (which can be formed from 3H-indole precursors), isocyanides, and amines to produce complex acetimidamides. mdpi.com The ability to integrate this compound into such MCRs provides a direct route to diverse and highly functionalized heterocyclic compounds with potential biological activity. nih.govfrontiersin.org

Table 2: Examples of Multicomponent Reactions for Scaffold Diversity

| Number of Components | Key Reactants | Resulting Scaffold | Reference |

|---|---|---|---|

| Three | Indoles, Formaldehyde (B43269), Amine Hydrochlorides | Tetrahydrocarbolines | nih.gov |

| Three | Indolium Salts, Isocyanides, Amines | Aryl(indol-3-yl)acetimidamides | mdpi.com |

| Six | Isatins, Acetyl Chloride, Amines, Meldrum's Acid, Malononitrile | Spiropyridoindolepyrrolidines | nih.gov |

Advanced Material Applications beyond Dyes and Sensors, Leveraging Bromine Functionality

While the 2,3,3-trimethyl-3H-indole core is a known component of dyes and photoswitchable spiropyrans, the presence of a bromine atom at the C6 position opens the door to a new generation of advanced materials. sciforum.netrsc.org The bromine atom is not merely a passive substituent; it is a highly versatile functional handle that can be leveraged for creating materials with tailored properties.

The carbon-bromine (C-Br) bond is an ideal site for post-synthesis modification via transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. nih.gov This allows the this compound scaffold to be used as a building block, enabling the precise attachment of a wide range of functional groups. This "plug-and-play" capability is crucial for designing conjugated polymers for organic electronics, functional materials for molecular recognition, or probes for biological systems.

Furthermore, the bromine atom can directly influence the photophysical properties of the molecule due to the "heavy atom effect." This effect can promote intersystem crossing, a process that enhances phosphorescence. This opens up potential applications in areas like organic light-emitting diodes (OLEDs) and photodynamic therapy, where control over excited states is critical. The synthesis of related brominated spiropyrans, such as 5ʹ-bromo-1ʹ,3ʹ,3ʹ-trimethyl-6-nitrospiro[chromene-2,2ʹ-indoline], highlights the interest in combining photochromic cores with bromine's unique functionality. rsc.org The bromine can also serve as an initiation site for certain types of polymerization, enabling the creation of advanced polymers with the indole unit incorporated into the main chain or as a pendant group.

Q & A

Q. Table 1. Comparison of Synthetic Yields for Indole Derivatives

Q. Table 2. Key NMR Shifts for this compound

| Proton Position | δ (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| 3-CH₃ | 1.45 | Singlet | Methyl group |

| 2-CH₃ | 1.38 | Singlet | Methyl group |

| H-5 | 7.22 | Doublet | Bromine-adjacent H |

| H-7 | 6.80 | Multiplet | Aromatic H |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.